

A Foreword from the Senior Application Scientist

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Compound of Interest

Compound Name: *Diallyldicarbonate*

Cat. No.: *B13147176*

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In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the precise control of reactive functional groups is paramount. The strategic use of protecting groups is not merely a procedural step but a foundational element of elegant and efficient synthesis. Among the arsenal of tools available for amine protection, the allyloxycarbonyl (Alloc) group stands out for its unique deprotection pathway, offering a layer of orthogonality that is indispensable in multi-step syntheses.

This guide is dedicated to Diallyl Dicarbonate, also known as Diallyl Pyrocarbonate or (Alloc)₂O, a key reagent for the introduction of the Alloc group. Unlike a standard technical data sheet, this document is designed to provide a deeper understanding of the molecule's behavior, application, and underlying chemical principles. We will move beyond simple data points to explore the causality behind its reactivity, the rationale for specific protocol steps, and the methods for ensuring its integrity. This guide is crafted for the discerning researcher who seeks not only to use a reagent but to master its application.

Core Chemical Identity and Physicochemical Properties

Diallyl Dicarbonate is the symmetrical anhydride of allyl carbonic acid. Its structure, featuring two reactive allyl groups and a central dicarbonate core, makes it an efficient electrophile for the allyloxycarbonylation of nucleophiles.

Identifiers and Structural Formula

- Systematic Name: Prop-2-enoxycarbonyl prop-2-enyl carbonate
- Common Names: Diallyl Dicarbonate, Diallyl Pyrocarbonate, (Alloc)₂O
- CAS Number: 115491-93-5
- Molecular Formula: C₈H₁₀O₅
- Molecular Weight: 186.16 g/mol

Physicochemical Data

The physical properties of Diallyl Dicarbonate are critical for its handling, storage, and use in reactions. The data presented below has been compiled from leading chemical suppliers and represents typical specifications for a high-purity grade reagent.

Property	Value	Source(s)
Appearance	Clear, colorless to slightly pale yellow liquid	[1]
Density	1.121 g/mL at 25 °C	[1][2]
Boiling Point	60 °C at 0.05 mmHg	[1][2]
Refractive Index (n ²⁰ /D)	1.431 - 1.435	[1]
Purity (GC)	≥95%	[1][3]
Storage Temperature	0 - 8 °C	[1]

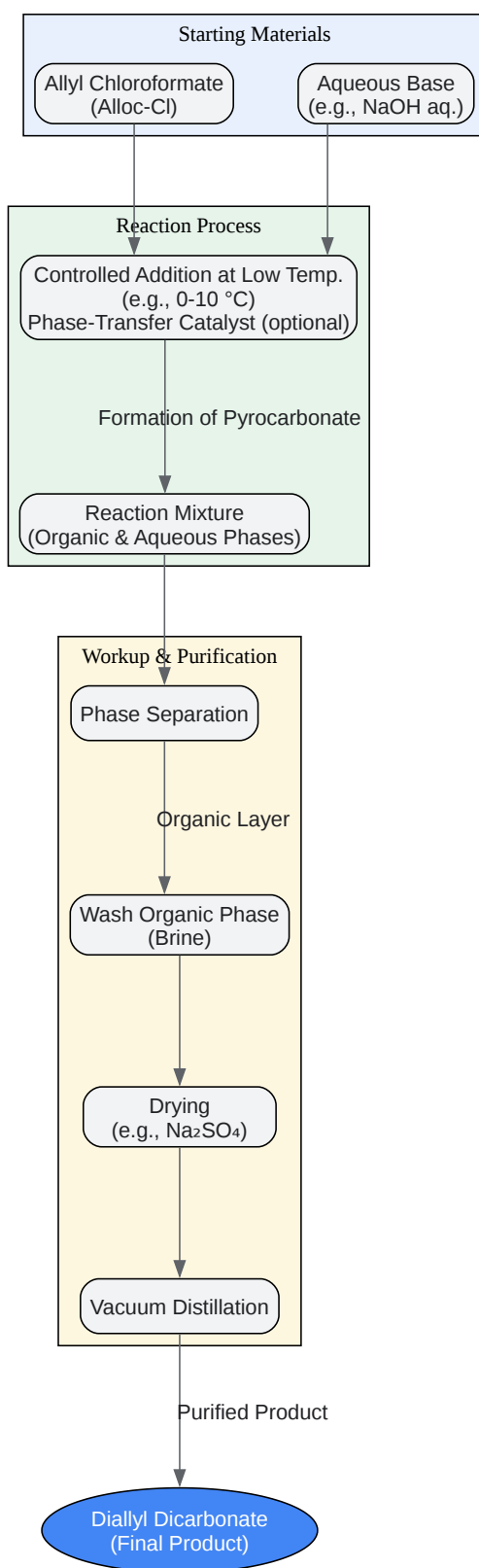
Synthesis and Quality Control

The reliable performance of Diallyl Dicarbonate in a synthetic workflow is directly tied to its purity. Understanding its synthesis is key to appreciating potential impurities and establishing robust quality control measures.

Representative Synthesis Pathway

While various methods exist for the formation of pyrocarbonates, a common and logical approach involves the reaction of an alkali metal salt of a carbonic acid monoester with a haloformate. For Diallyl Dicarbonate, a plausible synthesis route begins with the reaction of allyl chloroformate and an appropriate carbonate source. A general method for preparing pyrocarbonates involves reacting the corresponding organohaloformate with an aqueous solution of an alkali metal hydroxide.^{[4][5]}

The diagram below illustrates a logical workflow for this transformation.



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Caption: Logical workflow for the synthesis of Diallyl Dicarbonate.

Structural Elucidation and Quality Control

Confirming the identity and purity of Diallyl Dicarbonate is essential before its use. A combination of spectroscopic methods provides a comprehensive analysis. While a publicly available, experimentally verified spectrum for this specific CAS number is not readily available, the expected spectral data can be reliably predicted based on its structure and comparison with analogous compounds.

2.2.1 Predicted Spectroscopic Data

The following table outlines the expected signals for Diallyl Dicarbonate. These predictions are derived from the known spectral data of structurally similar compounds like diallyl carbonate and diethyl pyrocarbonate.^{[6][7][8][9]}

Technique	Functional Group	Expected Signal
¹ H NMR	Methylene (-O-CH ₂ -CH=CH ₂)	δ 4.6-4.8 ppm (doublet)
	Terminal Alkene (=CH)	δ 5.2-5.5 ppm (multiplet)
	Internal Alkene (-CH=CH ₂)	δ 5.9-6.1 ppm (multiplet)
¹³ C NMR	Methylene (CH ₂ -O)	δ ~70 ppm
	Terminal Alkene (=CH ₂)	δ ~120 ppm
	Internal Alkene (-CH=)	δ ~130 ppm
	Carbonyl (O-C=O)	δ ~150 ppm
FT-IR	Dicarbonate C=O Stretch	~1820 cm ⁻¹ and ~1760 cm ⁻¹ (strong, sharp)
	Alkene C=C Stretch	~1650 cm ⁻¹ (medium)
	C-O Stretch	~1150 cm ⁻¹ (strong)

2.2.2 Protocol: Verifying Reagent Integrity

- Objective: To confirm the identity and assess the purity of a new or stored batch of Diallyl Dicarbonate.

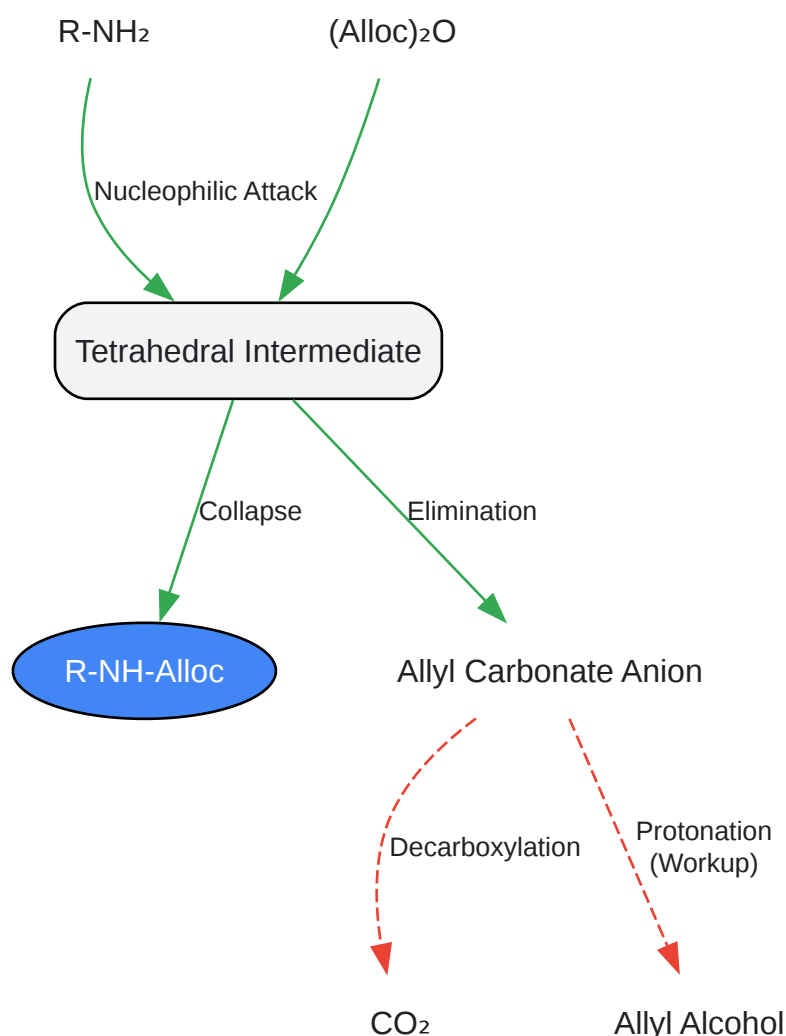
- Methodology:
 - Sample Preparation: Prepare a dilute solution of Diallyl Dicarbonate (~5-10 mg) in an appropriate deuterated solvent (e.g., CDCl_3) in an NMR tube.
 - NMR Acquisition: Acquire ^1H and ^{13}C NMR spectra.
 - ^1H NMR Analysis:
 - Confirm the presence of the three distinct signal regions corresponding to the allyl protons.
 - Integrate the signals. The ratio of the methylene protons to the internal alkene proton to the terminal alkene protons should be 2:1:2.
 - Check for significant impurity peaks, such as those corresponding to allyl alcohol or residual solvents.
 - ^{13}C NMR Analysis:
 - Confirm the presence of the four expected carbon signals in the appropriate chemical shift regions. The quaternary carbonyl carbon signal will likely be of lower intensity.
 - FT-IR Analysis:
 - Acquire an IR spectrum of the neat liquid between salt plates.
 - Verify the presence of the two strong, characteristic carbonyl ($\text{C}=\text{O}$) stretching bands around 1820 cm^{-1} and 1760 cm^{-1} . The absence or weakness of a broad peak around 3300 cm^{-1} indicates the absence of significant hydrolysis to allyl alcohol.

Core Application: Amine Protection

The primary utility of Diallyl Dicarbonate is as an efficient electrophile for the introduction of the allyloxycarbonyl (Alloc) protecting group onto primary and secondary amines.[\[10\]](#)[\[11\]](#)

Mechanism of Allyloxycarbonylation

The protection reaction proceeds via a nucleophilic acyl substitution mechanism. The amine nitrogen attacks one of the electrophilic carbonyl carbons of the dicarbonate. This forms a tetrahedral intermediate which then collapses, releasing the stable allyl carbonate anion as a leaving group. This leaving group subsequently decomposes to carbon dioxide and an allyl oxide anion, which is protonated during workup. This mechanism is analogous to the widely used Boc protection with di-tert-butyl dicarbonate ((Boc)₂O).[10][12]



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Caption: Mechanism of amine protection using Diallyl Dicarbonate.

Protocol: General Procedure for Amine Protection

This protocol provides a robust, self-validating system for the Alloc protection of a generic primary amine.

- Objective: To achieve high-yield conversion of a primary amine to its N-Alloc protected derivative.
- Materials:
 - Primary Amine (1.0 equiv)
 - Diallyl Dicarbonate ((Alloc)₂O) (1.1 equiv)
 - Base (e.g., NaHCO₃ or Et₃N) (2.0 equiv)
 - Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or a biphasic THF/water mixture)
- Methodology:
 - Dissolution: In a round-bottom flask, dissolve the amine (1.0 equiv) in the chosen solvent (e.g., THF). If using a biphasic system, add an equal volume of saturated aqueous NaHCO₃ solution.
 - Cooling: Cool the reaction mixture to 0 °C in an ice-water bath with magnetic stirring. Rationale: Cooling mitigates the exothermicity of the reaction and minimizes potential side reactions.
 - Reagent Addition: Add Diallyl Dicarbonate (1.1 equiv) dropwise to the cold, stirred solution over 5-10 minutes. A slight excess of the acylating agent ensures complete consumption of the starting amine.
 - Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-12 hours.
 - Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The disappearance of the starting amine spot and the appearance of a new, less polar product spot indicates reaction completion. This in-process control is crucial for validation.

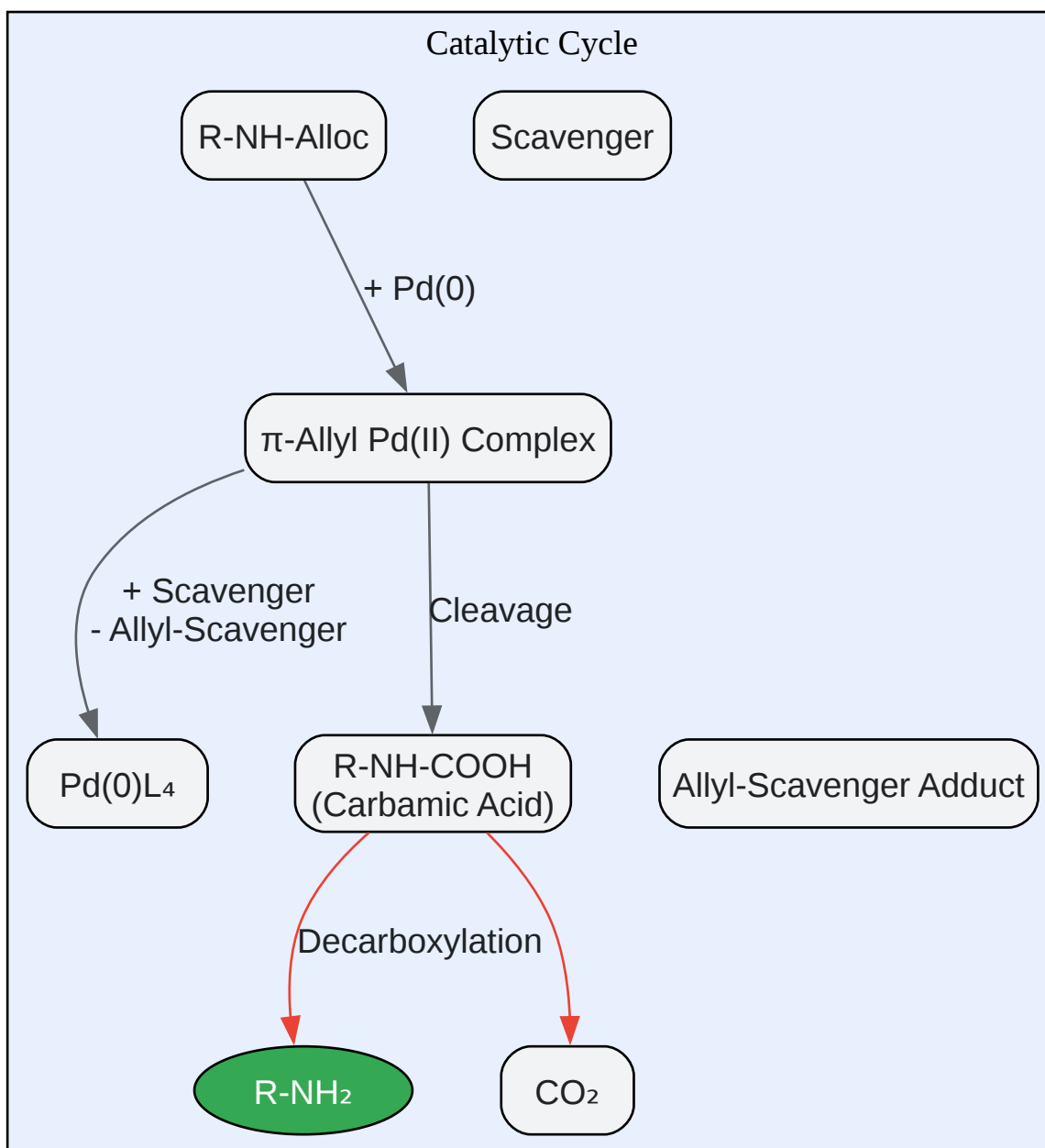
- Workup:
 - If a biphasic system was used, separate the layers. Extract the aqueous layer with the organic solvent (e.g., 2 x 20 mL of THF or EtOAc).
 - If an organic solvent was used, quench the reaction by adding water.
 - Combine all organic layers and wash with brine (1 x 30 mL). Rationale: The brine wash removes residual water and water-soluble impurities.
- Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.

The Strategic Advantage: Orthogonal Deprotection

The true power of the Alloc group lies in its unique deprotection conditions, which are orthogonal to many other common protecting groups like Boc (acid-labile) and Fmoc (base-labile).^{[11][13]}

Mechanism of Palladium(0)-Catalyzed Deprotection

The removal of the Alloc group is achieved under mild, neutral conditions using a palladium(0) catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$) and a nucleophilic scavenger (e.g., phenylsilane).^{[14][15]} The Pd(0) catalyst coordinates to the allyl group's double bond, forming a π -allyl palladium(II) complex. This facilitates the cleavage of the C-O bond. The resulting carbamic acid is unstable and rapidly decarboxylates to liberate the free amine. The scavenger intercepts the reactive allyl group from the palladium complex, regenerating the Pd(0) catalyst for the next cycle.



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Caption: Catalytic cycle for the Pd(0)-mediated deprotection of the Alloc group.

Safety and Handling

Diallyl Dicarbonate is a combustible and hazardous chemical. Strict adherence to safety protocols is mandatory.

- Hazard Statements:
 - H227: Combustible liquid.[16]
 - H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.[16][17]
 - H315: Causes skin irritation.[17]
 - H319: Causes serious eye irritation.[17]
- Precautions for Safe Handling:
 - Ventilation: Always handle in a well-ventilated chemical fume hood.[18]
 - Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[16]
 - Avoid Inhalation: Avoid breathing vapors or mist.[16]
 - Avoid Contact: Prevent contact with skin, eyes, and clothing.
 - Storage: Store in a tightly sealed container in a cool, dry place away from heat and ignition sources, as recommended at 0-8 °C.[1]
- First Aid Measures:
 - If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[16]
 - If on Skin: Wash with plenty of water. If skin irritation occurs, get medical advice.[16]
 - If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[16]
 - If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[18]

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